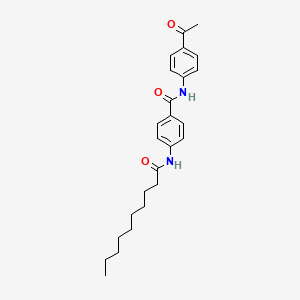![molecular formula C24H31N3O2 B11547450 N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide is a complex organic compound with a unique structure that includes a hydrazone linkage, a benzamide group, and an octan-2-ylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of an aldehyde or ketone with hydrazine or a hydrazine derivative under acidic or basic conditions to form the hydrazone.
Amidation Reaction: The hydrazone intermediate is then reacted with a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or hydrazone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{1-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide
- N-{1-[(2E)-2-(decan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide
Uniqueness
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide is unique due to its specific hydrazone and benzamide linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its octan-2-ylidene moiety also provides unique steric and electronic properties that can influence its interactions with molecular targets.
This detailed article provides a comprehensive overview of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C24H31N3O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[1-[(2E)-2-octan-2-ylidenehydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-4-5-8-13-19(2)26-27-24(29)22(18-20-14-9-6-10-15-20)25-23(28)21-16-11-7-12-17-21/h6-7,9-12,14-17,22H,3-5,8,13,18H2,1-2H3,(H,25,28)(H,27,29)/b26-19+ |
InChI-Schlüssel |
QDLTZRVIVDADJC-LGUFXXKBSA-N |
Isomerische SMILES |
CCCCCC/C(=N/NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)/C |
Kanonische SMILES |
CCCCCCC(=NNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11547370.png)

![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
![(7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11547377.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11547381.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11547383.png)

![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11547386.png)

![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11547397.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)